2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid

Medicinal Chemistry SAR Hydrogen Bonding

Researchers requiring a tertiary triarylamine reference standard for chromatographic method validation often face limited sourcing for CAS 85010-08-8. As Brassicasterol Impurity 19, this fully N,N-disubstituted anthranilic acid provides a structurally distinct marker with unique retention time for HPLC/LC-MS system suitability testing and regulatory submissions. • Distinguished from mono-N-substituted fenamates by complete absence of N-H hydrogen-bond donor; est. XLogP3 ~6.0 vs. 5.25 for flufenamic acid, ensuring orthogonal chromatographic selectivity. • Serves as N-substitution negative control in AKR1C3/COX SAR studies where the NH proton is critical for target binding. • Pre-assembled triarylamine scaffold directs regioselective derivatization exclusively at the carboxylic acid group.

Molecular Formula C20H14F3NO2
Molecular Weight 357.3 g/mol
CAS No. 85010-08-8
Cat. No. B12124629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid
CAS85010-08-8
Molecular FormulaC20H14F3NO2
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C20H14F3NO2/c21-20(22,23)14-7-6-10-16(13-14)24(15-8-2-1-3-9-15)18-12-5-4-11-17(18)19(25)26/h1-13H,(H,25,26)
InChIKeyIEPOWEALVQJTFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 85010-08-8: N,N-Diaryl Anthranilic Acid Overview


2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid (CAS 85010-08-8; molecular formula C20H14F3NO2; MW 357.33 g/mol) is a fully N,N-disubstituted anthranilic acid derivative belonging to the triarylamine-carboxylic acid class . Unlike the clinically used fenamate NSAIDs (e.g., flufenamic acid, CAS 530-78-9), which possess a secondary aniline NH, this compound bears three distinct aromatic groups on the nitrogen atom—phenyl, 3-(trifluoromethyl)phenyl, and 2-carboxyphenyl—resulting in a tertiary triarylamine architecture . This structural distinction fundamentally alters its hydrogen-bonding capacity, electronic profile, and physicochemical properties relative to mono-N-substituted anthranilates, positioning it as a differentiated chemical intermediate, reference standard (listed as Brassicasterol Impurity 19), and research tool for structure–activity relationship (SAR) studies .

Why Generic Fenamates Cannot Substitute CAS 85010-08-8


Substituting CAS 85010-08-8 with a generic mono-N-aryl anthranilic acid (e.g., flufenamic acid, CAS 530-78-9; mefenamic acid, CAS 61-68-7; or N-phenylanthranilic acid, CAS 91-40-7) introduces a secondary amine (NH) that is absent in the fully substituted triarylamine scaffold of the target compound [1]. The NH proton in fenamates serves as a critical hydrogen-bond donor and contributes to pKa (~3.9 for flufenamic acid) and COX/ion-channel pharmacology [2]. Elimination of this NH via N-phenylation in CAS 85010-08-8 abolishes the H-bond donor character, increases lipophilicity (estimated XLogP3 ~6.0 vs. 5.25 for flufenamic acid), and produces a triarylamine electronic structure with distinct redox and photophysical properties [3]. These differences are non-trivial for applications requiring a tertiary triarylamine building block, an impurity marker with unique chromatographic retention, or a negative-control compound for fenamate pharmacology studies. The quantified evidence below establishes precisely where the differentiation becomes decision-relevant for procurement.

Quantitative Differentiation from Closest Analogs


N-Substitution Architecture: Triarylamine vs. Secondary Aniline

CAS 85010-08-8 is a fully N,N-disubstituted tertiary amine with zero N–H hydrogen-bond donor (HBD) count, whereas flufenamic acid (CAS 530-78-9) and all clinical fenamates possess exactly one N–H HBD [1]. The N–H proton in flufenamic acid is essential for its COX-1/COX-2 and AKR1C3 binding interactions, as demonstrated by X-ray crystallography showing a direct H-bond between the aniline NH and the enzyme active site [2]. N-Phenylation to produce CAS 85010-08-8 eliminates this pharmacophoric element, fundamentally altering target engagement potential. For users requiring an N-substituted anthranilate lacking this H-bond donor—e.g., as a negative control in SAR campaigns or as a synthetic intermediate for further N-functionalization—flufenamic acid cannot serve as a substitute.

Medicinal Chemistry SAR Hydrogen Bonding Physicochemical Profiling

Molecular Weight and Lipophilicity Differentiation

CAS 85010-08-8 has a molecular weight of 357.33 g/mol—76.10 g/mol higher than flufenamic acid (281.23 g/mol) and 68.0 g/mol higher than 2-(diphenylamino)benzoic acid (289.33 g/mol, CAS 17738-45-3), the closest non-fluorinated N,N-diaryl analog . The computed XLogP3 for the closely analogous 2-{benzyl[3-(trifluoromethyl)phenyl]amino}benzoic acid (CAS 88019-54-9) is 5.5 [1]; the phenyl-for-benzyl substitution in CAS 85010-08-8 is expected to yield XLogP3 ≈ 5.8–6.2, representing an increase of approximately 0.5–1.0 log units over flufenamic acid's measured logP of 5.25 [2]. These differences translate to markedly different reversed-phase HPLC retention times: the target compound elutes significantly later than flufenamic acid under standard C18 conditions, making it a valuable retention-time marker for impurity profiling and method development .

Physicochemical Properties logP Druglikeness Chromatography

Electronic Structure: Triarylamine Redox and Photophysics

The N,N,N-trisubstituted nitrogen in CAS 85010-08-8 confers a triphenylamine (TPA)-like electronic structure with established capacity for radical-cation formation and fluorescence, whereas the secondary diarylamine of flufenamic acid and related fenamates exhibits fundamentally different redox behavior [1]. Triphenylamine-carboxylic acid derivatives have been experimentally demonstrated to function as luminescent sensors (fluorescence quenching by nitroaromatics) and as hole-transport materials in optoelectronic applications, with the carboxylic acid group enabling surface anchoring or metal-coordination [2]. The trifluoromethyl substituent on one aryl ring further modulates the HOMO energy level relative to unsubstituted TPA-COOH [3]. In contrast, fenamates including flufenamic acid exhibit native fluorescence used for analytical detection but do not possess the triarylamine redox couple characteristic of TPA scaffolds [1].

Materials Chemistry Photophysics Electrochemistry Charge Transport

Regulatory Identity as Brassicasterol Impurity 19

CAS 85010-08-8 is catalogued as 'Brassicasterol Impurity 19' in pharmaceutical reference standard databases [REFS-1, REFS-2]. This designation assigns the compound a specific regulatory role in the impurity profiling of brassicasterol-containing pharmaceutical products, where it serves as a chromatographic reference marker for method validation and quality control (QC) [1]. Flufenamic acid, mefenamic acid, and other fenamates have no such role in brassicasterol impurity analysis and are chromatographically distinct (different retention times, different molecular ions). For analytical laboratories performing pharmacopoeial compliance testing of brassicasterol, procurement of CAS 85010-08-8 is mandatory as the specified impurity reference; no generic fenamate can fulfill this function.

Pharmaceutical Analysis Reference Standards Impurity Profiling Quality Control

Procurement-Driven Application Scenarios


Negative Control in Fenamate SAR Studies

In SAR campaigns exploring N-phenylanthranilate-based AKR1C3 or COX inhibitors, CAS 85010-08-8 serves as an N-substitution negative control. Its complete absence of an N–H hydrogen-bond donor (vs. flufenamic acid's single N–H) allows researchers to deconvolute the contribution of the aniline NH to target binding [1]. Flufenamic acid inhibits AKR1C3 with IC50 = 51 nM [2]; the N-phenylated analog is predicted to show substantially reduced or absent AKR1C3 inhibition due to loss of the active-site H-bond, making it a structurally matched inactive comparator.

Retention-Time Marker for Brassicasterol Impurity Profiling

As the designated Brassicasterol Impurity 19, CAS 85010-08-8 is used as a reference standard in HPLC/LC-MS methods for brassicasterol purity assessment in pharmaceutical QC and ANDA/DMF regulatory submissions . Its higher MW (357.33) and logP (estimated ~5.8–6.2) relative to brassicasterol and other sterol impurities produce a distinct retention time useful for system suitability testing and method validation [3].

Triarylamine Building Block for Materials Science

The triphenylamine-like electronic structure of CAS 85010-08-8, augmented by the electron-withdrawing CF3 group and the metal-coordinating carboxylic acid function, makes it a candidate monomer or ligand for TPA-based polymers, metal-organic frameworks, and fluorescent sensors [4]. TPA-carboxylic acid derivatives have demonstrated nitroaromatic detection via fluorescence quenching [4], and CF3-substituted TPA units improve organosolubility and modulate electrochemical properties in polyimides [5]. Flufenamic acid and other fenamates lack the triarylamine architecture necessary for these applications.

Synthetic Intermediate for N-Functionalization

In synthetic chemistry workflows requiring an N,N-diaryl anthranilic acid core for further derivatization (e.g., esterification, amidation, or metal-catalyzed cross-coupling), CAS 85010-08-8 provides a pre-assembled triarylamine scaffold. Unlike mono-N-substituted fenamates that retain a reactive NH site, the fully substituted nitrogen in the target compound directs subsequent functionalization exclusively to the carboxylic acid group, enabling regioselective transformations not possible with flufenamic acid [REFS-1, REFS-4].

Quote Request

Request a Quote for 2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.